Structural Differentiation: 1,3,5-Trimethyl vs. 1-Methyl Pyrazole Core
The target compound possesses a 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide core, whereas a closely available analog, N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide, has only a single methyl group at the N1 position. The additional two methyl groups on the pyrazole ring in the target compound are known to enhance hydrophobic interactions with deep enzyme pockets in NMT, a finding established through systematic SAR studies on this scaffold. This structural modification was a key driver in the lead optimization of pyrazole sulfonamides, where increasing methylation improved potency from micromolar to low nanomolar ranges against Trypanosoma brucei NMT. While direct comparative IC50 data for these two specific compounds are not publicly available, the class-level inference is strong based on the published SAR.
| Evidence Dimension | Pyrazole Core Methylation Pattern |
|---|---|
| Target Compound Data | 1,3,5-trimethyl substitution on pyrazole ring |
| Comparator Or Baseline | N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide (single methyl at N1) |
| Quantified Difference | Not directly quantified for this pair; class-level SAR shows multi-methylation enhances target affinity up to 100-fold in NMT series. |
| Conditions | Structural analysis; SAR from lead optimization of pyrazole sulfonamide NMT inhibitors. |
Why This Matters
For procurement decisions, the 1,3,5-trimethyl core is essential for programs targeting NMT or similar enzymes where enhanced hydrophobic packing is required; substituting with a 1-methyl analog is predicted to result in significantly lower potency.
- [1] Brand S, Norcross NR, Thompson S, et al. Lead optimization of a pyrazole sulfonamide series of Trypanosoma brucei N-myristoyltransferase inhibitors: identification and evaluation of CNS penetrant compounds as potential treatments for stage 2 human African trypanosomiasis. J Med Chem. 2014;57(23):9855-9869. View Source
